4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that combines multiple heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . These activities suggest interactions with various cellular components, such as enzymes, receptors, or signaling pathways.
- The electron-deficient aryl group in the compound may enhance its interaction with specific targets. For instance, an acidic sulfonamide NH proton could form a stronger charged interaction with Lys802 in PI3Kα, potentially influencing downstream signaling pathways .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it an important target for this compound .
Cellular Effects
The compound’s potent PI3K inhibitory activity suggests that it could have significant effects on various types of cells and cellular processes . By inhibiting PI3K, this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K. The compound has been shown to inhibit PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC 50 value . This suggests that the compound binds to these enzymes, inhibiting their activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
Given its inhibitory effects on PI3K, it may interact with enzymes or cofactors in pathways related to cell signaling .
Preparation Methods
The synthesis of 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with various substituents. The reaction conditions typically involve the use of catalysts and reagents such as N-methylmorpholine and AcONa . Industrial production methods often employ high-throughput screening and computational chemistry to optimize yields and reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a phosphoinositide 3-kinase inhibitor, which could make it useful in the treatment of cancer and other diseases . Additionally, its antimicrobial properties make it a candidate for the development of new antibiotics .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide include other thiazolo[5,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties. For example, 2-chloro-4-florophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide are potent inhibitors of phosphoinositide 3-kinase, similar to this compound
Properties
IUPAC Name |
4-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-8-10-16(11-9-15)27(23,24)22-14-6-4-13(5-7-14)18-21-17-3-2-12-20-19(17)26-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSHEXRYWRUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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